REACTION_CXSMILES
|
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].[NH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][NH2:18].[C:19]1(=[O:26])[NH:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1>>[CH2:22]1[CH2:23][CH2:24][NH:25][C:19](=[O:26])[CH2:20][CH2:21]1.[CH2:15]([CH2:16][CH2:17][NH2:18])[CH2:14][CH2:13][CH2:12][NH2:11].[CH2:3]([CH2:2][C:1]([OH:10])=[O:9])[CH2:4][CH2:5][C:6]([OH:8])=[O:7] |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCCCCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCCN1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCCN1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
270 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were mixed so that AH salt
|
Type
|
ADDITION
|
Details
|
the mixture was charged in an autoclave of 30 liters
|
Type
|
TEMPERATURE
|
Details
|
the internal temperature was maintained at 245° C.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
EXTRACTION
|
Details
|
unreacted substances were extracted
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
C1CCC(=O)NCC1.C(CCCN)CCN.C(CCC(=O)O)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |